molecular formula C15H14N2S2 B4067047 6-phenyl-4-(propylthio)thieno[2,3-d]pyrimidine

6-phenyl-4-(propylthio)thieno[2,3-d]pyrimidine

Cat. No. B4067047
M. Wt: 286.4 g/mol
InChI Key: IBHBTFOJDHKSKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-phenyl-4-(propylthio)thieno[2,3-d]pyrimidine is a heterocyclic compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the thieno[2,3-d]pyrimidine family and has a unique structure that makes it an interesting target for synthetic chemists and medicinal chemists.

Scientific Research Applications

Nonlinear Optical (NLO) Properties

Thiopyrimidine derivatives, including 6-phenyl-4-(propylthio)thieno[2,3-d]pyrimidine, have been studied for their promising applications in nonlinear optics (NLO) and medicine. Density Functional Theory (DFT) findings indicate that these compounds exhibit considerable NLO character, recommending their use in optoelectronic and high-tech applications due to their structural parameters and electronic properties (Hussain et al., 2020).

Antioxidant Activity

A new series of N-substituted phenyl-5-methyl-6-(5-(4-substituted phenyl)-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidin-4-amine derivatives have demonstrated significant antioxidant activity. The presence of electron-donating substituents on the thienopyrimidine ring enhances this activity, indicating the potential for these compounds in oxidative stress-related therapeutic applications (Kotaiah et al., 2012).

Anticancer Activity

The direct metallation of thienopyrimidines has led to the synthesis of compounds with significant anticancer (cytotoxic) activities against liver, human breast, and cervix carcinoma cell lines. This highlights the potential of 6-phenyl-4-(propylthio)thieno[2,3-d]pyrimidine derivatives in cancer treatment (Snégaroff et al., 2009).

Antimicrobial and Anti-inflammatory Agents

Thienopyrimidine derivatives have shown remarkable activity toward fungi, bacteria, and inflammation, suggesting their effectiveness as antimicrobial and anti-inflammatory agents. The synthesis of new thieno[2,3-d]pyrimidine heterocyclic compounds has been motivated by their wide applications as bioactive compounds with multiple biological activities (Tolba et al., 2018).

properties

IUPAC Name

6-phenyl-4-propylsulfanylthieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2S2/c1-2-8-18-14-12-9-13(11-6-4-3-5-7-11)19-15(12)17-10-16-14/h3-7,9-10H,2,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBHBTFOJDHKSKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC=NC2=C1C=C(S2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Phenyl-4-propylsulfanylthieno[2,3-d]pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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